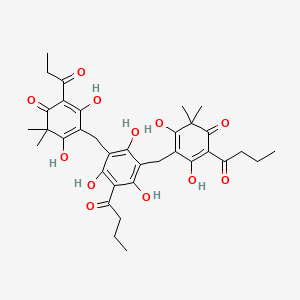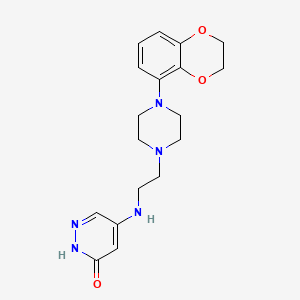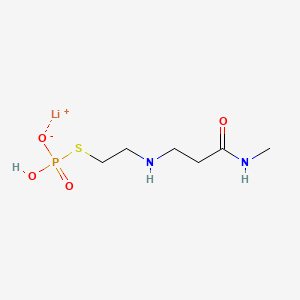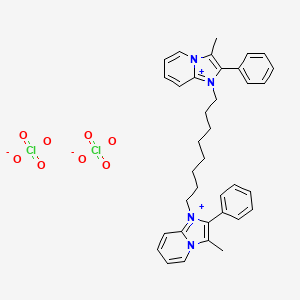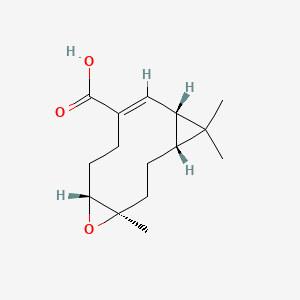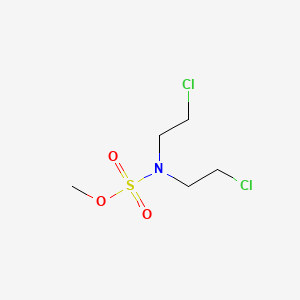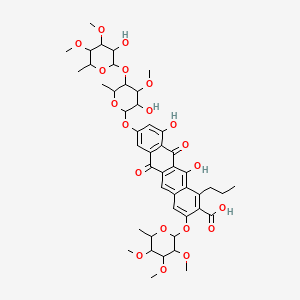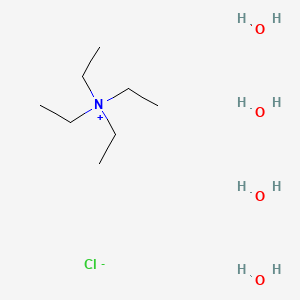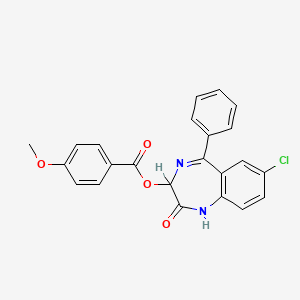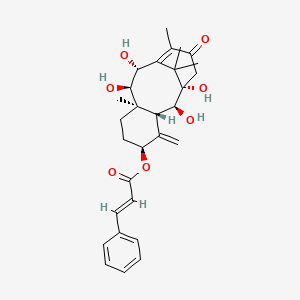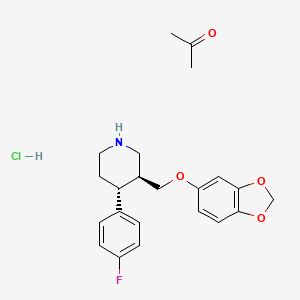
Paroxetine hydrochloride acetone solvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paroxetine hydrochloride acetone solvate is a crystalline form of paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. This compound is particularly significant in the pharmaceutical industry due to its enhanced stability and solubility properties, which improve the bioavailability of paroxetine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of paroxetine hydrochloride acetone solvate involves treating a solution of paroxetine base or a salt of paroxetine with an organic acid, with acetone and a solution of hydrogen chloride in a carrier solvent. The resulting this compound is then isolated as a crystalline solid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent ratios, and purification steps to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Paroxetine hydrochloride acetone solvate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the paroxetine molecule.
Reduction: Used to reduce specific functional groups, often in the presence of catalysts.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Often uses hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of paroxetine, which can have different pharmacological properties and applications .
Scientific Research Applications
Paroxetine hydrochloride acetone solvate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying crystal structures and solvate formation.
Biology: Investigated for its effects on serotonin reuptake and its potential use in treating various neurological disorders.
Medicine: Widely used in the development of antidepressant medications and studied for its pharmacokinetics and pharmacodynamics.
Industry: Employed in the formulation of controlled-release tablets to enhance drug delivery and efficacy
Mechanism of Action
Paroxetine hydrochloride acetone solvate exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the levels of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The compound specifically targets the serotonin transporter (SERT) and binds to it, preventing the reabsorption of serotonin into the presynaptic neuron .
Comparison with Similar Compounds
Similar Compounds
- Paroxetine hydrochloride hemihydrate
- Paroxetine hydrochloride anhydrate
- Paroxetine hydrochloride propan-2-ol solvate
Uniqueness
Paroxetine hydrochloride acetone solvate is unique due to its specific solvate form, which provides enhanced stability and solubility compared to other forms. This makes it particularly useful in pharmaceutical formulations where consistent bioavailability is crucial .
Properties
CAS No. |
181237-74-1 |
|---|---|
Molecular Formula |
C22H27ClFNO4 |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;propan-2-one;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.C3H6O.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-3(2)4;/h1-6,9,14,17,21H,7-8,10-12H2;1-2H3;1H/t14-,17-;;/m0../s1 |
InChI Key |
DPMHFUVLMMVQCA-YHOFXEKLSA-N |
Isomeric SMILES |
CC(=O)C.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Canonical SMILES |
CC(=O)C.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


